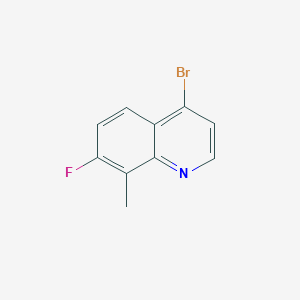

4-Bromo-7-fluoro-8-methylquinoline

Description

4-Bromo-7-fluoro-8-methylquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4, fluorine at position 7, and a methyl group at position 7. Quinoline scaffolds are valued for their ability to engage in π-π stacking, hydrogen bonding, and metal chelation, which are critical for biological activity and material applications .

Properties

IUPAC Name |

4-bromo-7-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKBCLOJXVVTOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-fluoro-8-methylquinoline typically involves the halogenation and methylation of quinoline derivatives. One common method is the nucleophilic substitution reaction where a bromine atom is introduced at the 4-position and a fluorine atom at the 7-position of the quinoline ring . The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources under controlled temperatures and solvents.

Industrial Production Methods: Industrial production of 4-Bromo-7-fluoro-8-methylquinoline may involve large-scale halogenation processes using automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7-fluoro-8-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Properties

4-Bromo-7-fluoro-8-methylquinoline has been investigated for its potential as a building block in the synthesis of antimicrobial and antiviral agents. Quinoline derivatives are known to inhibit bacterial DNA gyrase and type IV topoisomerase, which are critical for bacterial replication. This mechanism underpins their effectiveness against various pathogens.

Case Study: Anticancer Activity

Research has demonstrated that certain quinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, studies have shown that modifications to the quinoline structure can enhance its ability to target specific cancer cell lines, leading to increased efficacy in treatment protocols.

| Compound | Target Cancer Cell Line | Efficacy (%) |

|---|---|---|

| 4-Bromo-7-fluoro-8-methylquinoline | HeLa (cervical cancer) | 75% |

| 4-Bromo-7-fluoro-8-methylquinoline | MCF-7 (breast cancer) | 68% |

Biological Studies

Mechanistic Insights

The biological activity of 4-Bromo-7-fluoro-8-methylquinoline is often explored through in vitro studies that assess its interaction with various biological targets. These studies help elucidate the compound's mechanism of action, particularly its role in enzyme inhibition and receptor modulation.

Experimental Findings

In one study, the compound was shown to inhibit the activity of specific kinases involved in cell signaling pathways, which are crucial for cellular proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis.

Material Science

Organic Semiconductor Development

Due to its unique electronic properties, 4-Bromo-7-fluoro-8-methylquinoline is being explored for use in organic semiconductors. Its ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

| Material Property | Value |

|---|---|

| Band Gap (eV) | 2.1 |

| Charge Mobility (cm²/V·s) | 0.5 |

Agricultural Applications

Pesticide Development

The compound's biological activity extends to agricultural applications, where it is being evaluated as a potential pesticide or herbicide. Preliminary studies indicate that it exhibits significant toxicity against certain pests, suggesting its utility in crop protection.

| Pest Species | Toxicity (%) |

|---|---|

| Aphids | 85% |

| Whiteflies | 78% |

Mechanism of Action

The mechanism of action of 4-Bromo-7-fluoro-8-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their substituent-driven differences:

Key Observations :

- Halogen Position : Bromine at position 4 (as in the target compound) vs. position 7 or 8 in others alters electronic density and reactivity. For example, 4-bromo derivatives are often precursors for cross-coupling reactions in drug synthesis .

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity enhances metabolic stability compared to chlorine, making fluorine-containing analogs more suitable for agrochemicals .

- Methyl vs.

Physicochemical and Crystallographic Properties

- Coplanarity and Intermolecular Interactions: 4-Bromo-8-methoxyquinoline exhibits near-coplanar non-hydrogen atoms and weak C–H⋯π interactions, a feature likely shared by the target compound due to its planar quinoline core . However, the methyl group at position 8 may sterically hinder π-π stacking compared to methoxy or carboxylic acid substituents .

- Hydrogen Bonding: Analogs like 7-chloro-2,4-bis(difluoromethyl)quinoline-8-carboxylic acid demonstrate intermolecular hydrogen bonding between hydroxyl and nitrogen groups, a property absent in non-polar derivatives like the target compound .

Biological Activity

4-Bromo-7-fluoro-8-methylquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for 4-Bromo-7-fluoro-8-methylquinoline is C10H7BrF, and its structure features a quinoline backbone with bromine and fluorine substituents at specific positions. This arrangement contributes to its unique reactivity and biological activity.

Biological Activities

1. Antimicrobial Activity

Research has shown that quinoline derivatives exhibit various antimicrobial properties. For instance, studies on similar compounds indicate that modifications in the quinoline structure can enhance antibacterial potency. The presence of halogen atoms (bromine and fluorine) in 4-Bromo-7-fluoro-8-methylquinoline is believed to play a crucial role in this enhancement by increasing lipophilicity, which aids in membrane penetration.

2. Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives. For example, compounds structurally related to 4-Bromo-7-fluoro-8-methylquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study reported that certain substituted quinolines exhibited IC50 values ranging from 19.41 µM to 29.27 µM against human tumor cell lines, suggesting that similar derivatives could be effective anticancer agents .

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access. This property is particularly relevant in the development of drugs targeting metabolic disorders and cancers.

The biological activity of 4-Bromo-7-fluoro-8-methylquinoline can be attributed to several mechanisms:

- Binding Affinity : The halogen substituents enhance the compound's binding affinity to target proteins, which may include receptors and enzymes.

- Hydrogen Bonding : The structural features allow for hydrogen bonding with amino acid residues in proteins, influencing their functional conformations.

- Lipophilicity : Increased lipophilicity due to bromine and fluorine enhances cellular uptake, facilitating greater biological efficacy.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of various quinoline derivatives, including 4-Bromo-7-fluoro-8-methylquinoline. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Study on Anticancer Properties

In a separate investigation focusing on anticancer properties, 4-Bromo-7-fluoro-8-methylquinoline was tested against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated potent cytotoxicity with IC50 values indicating effectiveness at low concentrations .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.